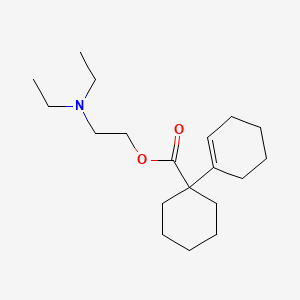
Dicyclomine-1'-ène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1',2'-Dehydro Dicyclomine, also known by its chemical identifier 109158-77-2, is a compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is recognized for its unique chemical properties and its potential to contribute to various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
1',2'-Dehydro Dicyclomine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential therapeutic effects, including its role in modulating biological pathways and molecular targets. In medicine, 1',2'-Dehydro Dicyclomine is being investigated for its potential use in drug development and treatment of various diseases. Additionally, the compound has applications in industry, particularly in the development of new materials and environmental remediation technologies.
Mécanisme D'action
Target of Action
Dicyclomine-1’-ene, also known as UNII-K822F84XK4, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion .
Mode of Action
Dicyclomine-1’-ene acts as an antagonist at the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . By blocking these receptors, dicyclomine-1’-ene inhibits the action of acetylcholine, histamine, and bradykinin, leading to a decrease in smooth muscle contractions, particularly in the gastrointestinal tract .
Biochemical Pathways
Dicyclomine-1’-ene affects multiple biochemical pathways. It targets both the cAMP pathway and the MAPK cascade . By inhibiting these pathways, dicyclomine-1’-ene can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Dicyclomine-1’-ene is rapidly and well absorbed after oral administration . It has a volume of distribution of 3.65 L/kg, indicating extensive distribution into body tissues . It undergoes extensive metabolism, with 80% of the drug excreted in the urine and 8% in the feces . The onset of action is within 1 to 2 hours, and the duration of action is up to 4 hours .
Result of Action
The primary result of dicyclomine-1’-ene’s action is the relaxation of smooth muscles in the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . It has been shown to inhibit the in vitro growth and virulence factors of the human pathogen Candida albicans .
Action Environment
The action of dicyclomine-1’-ene can be influenced by various environmental factors. For instance, the presence of certain inducer media such as serum, proline, glucose, and N-acetylglucosamine can affect the drug’s ability to inhibit the yeast-to-hyphal form transition in Candida albicans
Analyse Biochimique
Biochemical Properties
Dicyclomine-1’-ene achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .
Cellular Effects
Dicyclomine-1’-ene is an anticholinergic drug used to relax the smooth muscles of the intestines . It’s duration of action is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .
Molecular Mechanism
The mechanism of action of Dicyclomine-1’-ene involves direct antimuscarinic activity of the M1, M3, and M2 receptors; and antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .
Temporal Effects in Laboratory Settings
The duration of action of Dicyclomine-1’-ene is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .
Metabolic Pathways
It is known that Dicyclomine-1’-ene targets both cAMP pathway as well as MAPK cascade .
Analyse Des Réactions Chimiques
1',2'-Dehydro Dicyclomine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Comparaison Avec Des Composés Similaires
1',2'-Dehydro Dicyclomine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. 1',2'-Dehydro Dicyclomine stands out due to its specific applications and potential therapeutic benefits. The unique chemical properties of 1',2'-Dehydro Dicyclomine make it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h11H,3-10,12-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQNGDNHIZGAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109158-77-2 |
Source


|
| Record name | Dicyclomine-1'-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109158772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICYCLOMINE-1'-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K822F84XK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
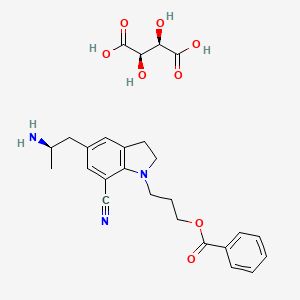
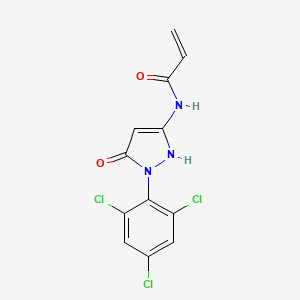
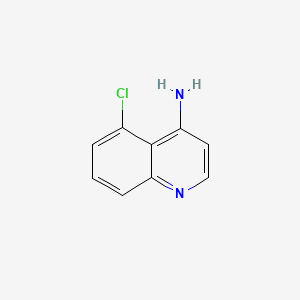
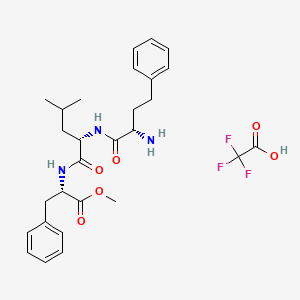
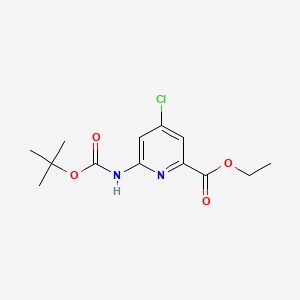
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
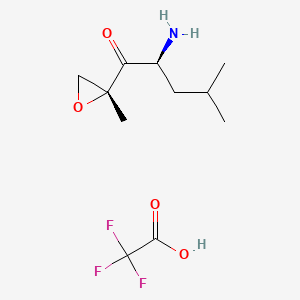

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
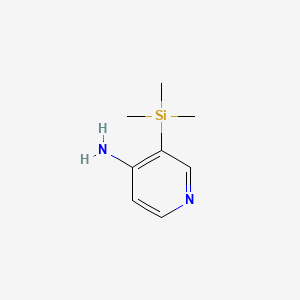
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
